molecular formula C11H16Cl2N2O3 B12107226 Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate

Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate

Cat. No.: B12107226
M. Wt: 295.16 g/mol
InChI Key: CRPUYIKAXAULAV-UHFFFAOYSA-N
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Description

Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring and a pyridinyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate typically involves the reaction of a pyrrolidine derivative with a pyridinyloxy compound under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts. The reaction is usually carried out at temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a corresponding alcohol.

Scientific Research Applications

Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and pyridinyloxy compounds. Examples include:

  • Methyl (2S,4S)-4-(2-pyridinyloxy)-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(4-pyridinyloxy)-2-pyrrolidinecarboxylate

Uniqueness

Methyl (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring and the position of the pyridinyloxy group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-pyridin-3-yloxypyrrolidine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.2ClH/c1-15-11(14)10-5-9(7-13-10)16-8-3-2-4-12-6-8;;/h2-4,6,9-10,13H,5,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPUYIKAXAULAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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